Ethyl 3-oxohexanoate

Catalog No.
S576717
CAS No.
3249-68-1
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxohexanoate

CAS Number

3249-68-1

Product Name

Ethyl 3-oxohexanoate

IUPAC Name

ethyl 3-oxohexanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h3-6H2,1-2H3

InChI Key

KQWWVLVLVYYYDT-UHFFFAOYSA-N

SMILES

Array

solubility

slightly
slightly soluble in water; soluble in fat

Synonyms

3-Oxohexanoic Acid Ethyl Ester; Butyrylacetic Acid Ethyl Ester; Ethyl 3-Ketohexanoate; Ethyl 3-Oxohexanoate; Ethyl 3-Propyl-3-oxopropanoate; Ethyl Butyroacetate; Ethyl Butyroylacetate; Ethyl Butyrylacetate; Ethyl α-Butyrylacetate; NSC 42868

Canonical SMILES

CCCC(=O)CC(=O)OCC

The exact mass of the compound Ethyl 3-oxohexanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in fat. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42868. It belongs to the ontological category of fatty acid ethyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl 3-oxohexanoate, also known as ethyl butyrylacetate, is a versatile β-keto ester characterized by its propyl alkyl chain adjacent to the ketone moiety. In industrial procurement and chemical synthesis, it serves as a critical building block for constructing complex heterocycles, including pyrazoles, pyrimidines, and dihydropyridines [1]. Compared to shorter-chain analogs, its extended aliphatic chain inherently modifies the partition coefficient and steric bulk of downstream active pharmaceutical ingredients (APIs) and agrochemicals. With a boiling point of 104 °C at 22 mmHg and excellent stability under standard conditions, it is highly processable via vacuum distillation [2]. Buyers typically procure this specific compound when target applications require increased lipophilicity or specific steric interactions that cannot be achieved with baseline methyl-substituted β-keto esters.

While ethyl acetoacetate is a ubiquitous and cost-effective β-keto ester, substituting it for ethyl 3-oxohexanoate fundamentally alters both the reaction parameters and the final product profile. The substitution of a methyl group with a propyl group shifts the XLogP3 from 0.2 to 1.1, significantly impacting the aqueous solubility and phase-separation dynamics during large-scale extractions[1]. In biocatalytic workflows, the extended chain completely alters substrate recognition; for instance, specific short-chain alcohol dehydrogenases that rapidly reduce ethyl acetoacetate show zero activity toward ethyl 3-oxohexanoate due to steric exclusion from the active site [2]. Furthermore, in medicinal chemistry, failing to use the propyl-bearing precursor results in heterocycles lacking the necessary lipophilic bulk to optimally occupy hydrophobic binding pockets in target receptors, rendering the resulting analogs pharmacologically suboptimal.

Biocatalytic Substrate Specificity in Asymmetric Reduction

In enzymatic processing using the thermophilic alcohol dehydrogenase Tt27-HBDH, the aliphatic chain length of the β-keto ester strictly dictates catalytic turnover. While the baseline substrate ethyl acetoacetate is readily reduced, ethyl 3-oxohexanoate exhibits 0% relative activity under identical assay conditions (pH 7, 65 °C) [1].

Evidence DimensionRelative enzymatic reduction activity (Tt27-HBDH)
Target Compound Data0% relative activity (complete steric exclusion)
Comparator Or BaselineEthyl acetoacetate (baseline active substrate, >99% relative activity)
Quantified Difference100% loss of activity due to propyl chain steric bulk
ConditionspH 7, 65 °C, with NADH co-immobilization

Proves that ethyl 3-oxohexanoate cannot be used as a drop-in substrate for short-chain-optimized ADH enzymes, requiring tailored biocatalysts or enabling selective retention in kinetic resolutions.

Lipophilicity and Phase Separation Dynamics

The presence of the propyl group in ethyl 3-oxohexanoate increases its computed partition coefficient (XLogP3) to 1.1, compared to a value of 0.2 for the shorter-chain ethyl acetoacetate [1]. This near 1.0-log unit difference translates to an approximately 10-fold increase in the octanol/water partition ratio.

Evidence DimensionComputed Octanol-Water Partition Coefficient (XLogP3)
Target Compound Data1.1
Comparator Or BaselineEthyl acetoacetate (0.2)
Quantified Difference+0.9 LogP units (~10x greater lipophilicity)
ConditionsStandard computed physicochemical properties (PubChem 2.2)

Drives procurement for processes requiring highly efficient organic phase extraction and reduced product loss in aqueous waste streams during large-scale synthesis.

High-Yield Compatibility in Multicomponent Heterocycle Synthesis

Despite the increased steric bulk of the propyl chain, ethyl 3-oxohexanoate maintains exceptional reactivity in multicomponent cyclizations. In the microwave-assisted Copper(II)-catalyzed Hantzsch synthesis of dihydropyridines, substituting ethyl acetoacetate with ethyl 3-oxohexanoate yielded the corresponding propyl-substituted DHP in 95% isolated yield, matching the quantitative yields of the less sterically hindered baseline[1].

Evidence DimensionIsolated yield in Cu(OTf)2-catalyzed Hantzsch DHP synthesis
Target Compound Data95% yield (propyl-substituted DHP)
Comparator Or BaselineEthyl acetoacetate (>95% yield for methyl-substituted DHP)
Quantified DifferenceEquivalent high-yield performance (≤5% variance)
ConditionsMicrowave irradiation, 80 °C, ethanol solvent, 2 mol % Cu(OTf)2

Ensures buyers that increasing the lipophilicity of the final API via this precursor does not incur a penalty in cyclization efficiency or throughput.

Thermal Processability and Vacuum Distillation Profile

Ethyl 3-oxohexanoate possesses a boiling point of 104 °C at 22 mmHg, which is substantially higher than that of ethyl acetoacetate (which boils at ~74 °C at 12 mmHg, or 180 °C at atmospheric pressure) [1]. This elevated boiling point profile allows the compound to act as a stable precursor in higher-temperature reflux conditions without requiring pressurized reactors, while still remaining fully compatible with standard industrial vacuum distillation for purification.

Evidence DimensionBoiling Point at reduced pressure
Target Compound Data104 °C at 22 mmHg
Comparator Or BaselineEthyl acetoacetate (~74 °C at 12 mmHg)
Quantified DifferenceSignificantly higher thermal threshold before vaporization
ConditionsStandard vacuum distillation conditions

Crucial for process engineers selecting precursors that must withstand elevated reaction temperatures without premature vaporization or requiring specialized pressurized equipment.

Lipophilic API Scaffold Synthesis

Because ethyl 3-oxohexanoate seamlessly integrates into Hantzsch and pyrazolo-pyrimidine cyclizations while adding a propyl group, it is the ideal choice for synthesizing target APIs that require enhanced membrane permeability and higher LogP values than their methyl-substituted counterparts [1].

Selective Biocatalytic Kinetic Resolutions

Due to its complete steric exclusion from certain short-chain alcohol dehydrogenases (like Tt27-HBDH), this compound is perfectly suited for use in enzymatic kinetic resolutions or complex mixtures where selective retention of the propyl-β-keto ester is desired while shorter chains are reduced[2].

High-Temperature Open-Vessel Cyclizations

With a significantly higher boiling point than standard ethyl acetoacetate, ethyl 3-oxohexanoate is the preferred procurement choice for condensation reactions requiring elevated temperatures without the capital expense of pressurized reaction vessels [3].

Physical Description

colourless liquid with fruity, slightly fatty odour

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

158.094294304 Da

Monoisotopic Mass

158.094294304 Da

Boiling Point

104.00 °C. @ 22.00 mm Hg

Heavy Atom Count

11

Density

0.983-1.000 (20°)

UNII

8Q1AHG710E

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 93 of 102 companies (only ~ 8.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

3249-68-1

Wikipedia

Ethyl 3-oxohexanoate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023
Ulanovskaya et al. Synthesis Enables Identification of the Cellular Target of Leucascandrolide A and Neopeltolide Nature Chemical Biology, doi: 10.1038/nchembio.94, published online 30 May 2008. http://www.nature.com/naturechemicalbiology
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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